3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione
Overview
Description
“3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione” is a chemical compound with the molecular formula C20H19N3O2 . It has a molecular weight of 333.39 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H19N3O2/c24-19-17 (10-13-6-2-1-3-7-13)22-20 (25)18 (23-19)11-14-12-21-16-9-5-4-8-15 (14)16/h1-9,12,17-18,21H,10-11H2, (H,22,25) (H,23,24)/t17-,18+/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 333.39 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Biological Activity
Diketopiperazine Derivatives from Marine-Derived Actinomycete
This study isolated five new diketopiperazine derivatives from the marine-derived actinomycete Streptomyces sp. FXJ7.328, among which compound 3 showed modest antiviral activity against the influenza A (H1N1) virus (Wang et al., 2013).
Luminescent Properties and Photo-induced Electron Transfer
Novel piperazine-substituted naphthalimide model compounds were synthesized and evaluated, showing that fluorescence quantum yields vary with pH value, indicating potential applications as pH probes (Gan et al., 2003).
Dieckmann Cyclization for Piperazine-2,5-diones
Piperazine-2,5-diones were synthesized through Dieckmann cyclization, showcasing a method for creating these compounds starting from substructures with terminal methylene adjacent to nitrogen (Aboussafy & Clive, 2012).
Antiproliferative and Differentiation Effects
Piperazine derivatives were evaluated for their ability to inhibit K-562 cell line proliferation and induce erythroid differentiation, with certain compounds showing significant activity (Saab et al., 2013).
Chemical Synthesis and Characterization
Synthesis of Piperazine-2,6-Diones
This research focused on synthesizing piperazine-2,6-diones, highlighting their antitumor activity and providing a methodology for obtaining derivatives from α-amino acid methyl ester hydrochlorides (Mancilla et al., 2002).
One-Pot Synthesis of Polysubstituted 3-Amino-2-oxo-2,7-dihydro-1H-azepines
This study describes a synthesis method for seven-membered heterocyclic derivatives with a 3-aminoazepan-2-one backbone, showing different reactivity based on the protecting groups used (Liao et al., 2014).
Future Directions
properties
IUPAC Name |
3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVKAUWOMPJEMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501002808 | |
Record name | 3-Benzyl-6-[(1H-indol-3-yl)methyl]-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501002808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
CAS RN |
82597-82-8 | |
Record name | 2,5-Piperazinedione, 3-(1H-indol-3-ylmethyl)-6-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082597828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyl-6-[(1H-indol-3-yl)methyl]-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501002808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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